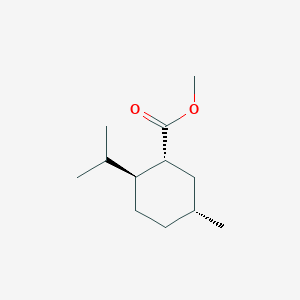

Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate, also known as Methyl jasmonate (MeJA), is a natural plant hormone that plays a significant role in plant growth, development, and defense mechanisms. MeJA is a volatile organic compound that is synthesized from jasmonic acid and is found in a wide range of plant species. In recent years, MeJA has gained attention for its potential applications in scientific research due to its diverse biological activities.

Wirkmechanismus

MeJA exerts its biological activities by binding to and activating jasmonate receptors in plant and animal cells. In plants, MeJA regulates gene expression and activates defense mechanisms against herbivores and pathogens. In animals, MeJA has been found to regulate immune responses and modulate the activities of various enzymes.

Biochemical and Physiological Effects:

MeJA has been shown to have diverse biochemical and physiological effects. It has been found to regulate the biosynthesis of secondary metabolites such as terpenoids and alkaloids in plants. In animals, MeJA has been found to regulate the activities of various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. MeJA has also been found to modulate the activities of ion channels and transporters in animal cells.

Vorteile Und Einschränkungen Für Laborexperimente

MeJA has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. MeJA is also readily available and can be easily incorporated into various experimental systems. However, MeJA has some limitations, including its potential to induce non-specific effects and the need for careful optimization of experimental conditions.

Zukünftige Richtungen

MeJA has several potential applications in scientific research, including drug discovery, plant biotechnology, and environmental science. Future research could focus on elucidating the molecular mechanisms underlying the diverse biological activities of MeJA and developing new methods for its synthesis and purification. Additionally, MeJA could be explored for its potential applications in food preservation, animal health, and human health.

Synthesemethoden

MeJA can be synthesized in various ways, including chemical synthesis, microbial fermentation, and plant extraction. The most common method of synthesis is chemical synthesis, where jasmonic acid is converted into MeJA using a reagent such as diazomethane. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce MeJA. Plant extraction involves the isolation of MeJA from plant tissues using organic solvents.

Wissenschaftliche Forschungsanwendungen

MeJA has been extensively studied for its potential applications in scientific research. It has been found to have diverse biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. MeJA has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name |

methyl (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-11(10)12(13)14-4/h8-11H,5-7H2,1-4H3/t9-,10+,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSSGPONUMHFZ-OUAUKWLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2842127.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2842133.png)

![2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione](/img/structure/B2842137.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2842138.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)

![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride](/img/structure/B2842148.png)